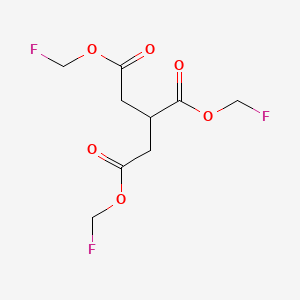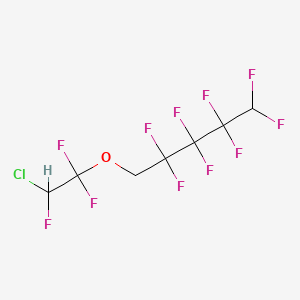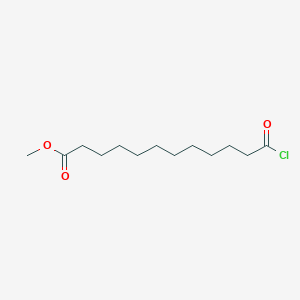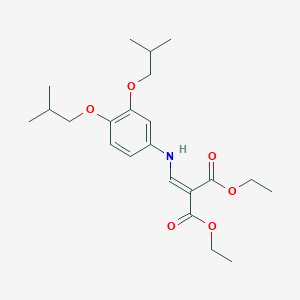
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by treating diethyl malonate with a base such as sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple steps, including purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, such as Buquinolate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Buquinolate, it plays a crucial role in the formation of the active drug. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Diethyl malonate: A commonly used malonic ester in organic synthesis.
Buquinolate: An anticoccidial drug synthesized using Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate as an intermediate.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of Buquinolate. Its ability to undergo various chemical reactions and form different products also adds to its uniqueness.
Properties
Molecular Formula |
C22H33NO6 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
diethyl 2-[[3,4-bis(2-methylpropoxy)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C22H33NO6/c1-7-26-21(24)18(22(25)27-8-2)12-23-17-9-10-19(28-13-15(3)4)20(11-17)29-14-16(5)6/h9-12,15-16,23H,7-8,13-14H2,1-6H3 |
InChI Key |
FXLOZBVTEVWXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)OCC(C)C)OCC(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


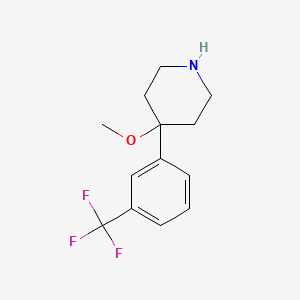
![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

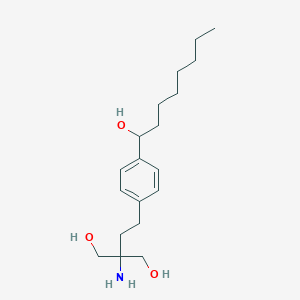
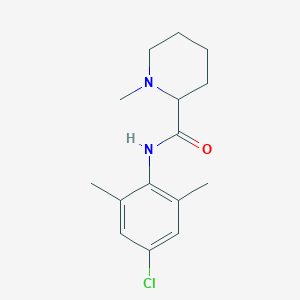
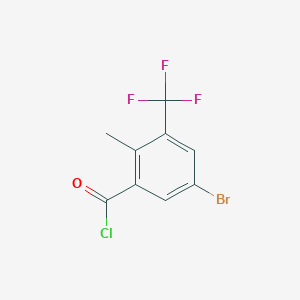

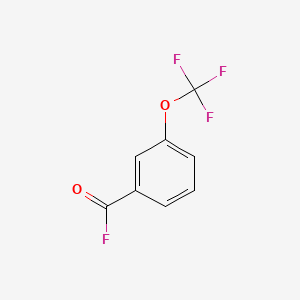
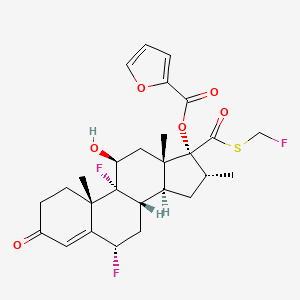
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
